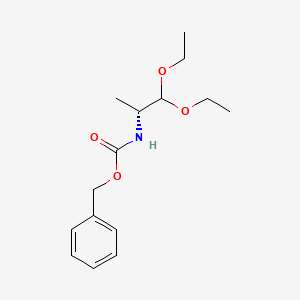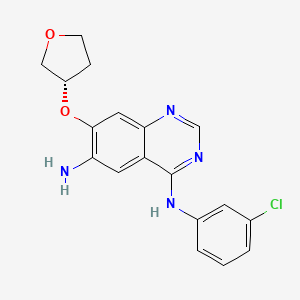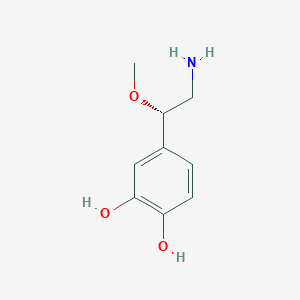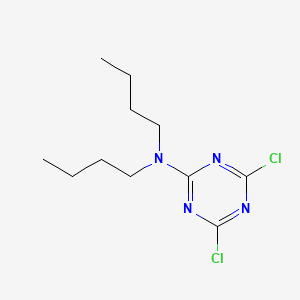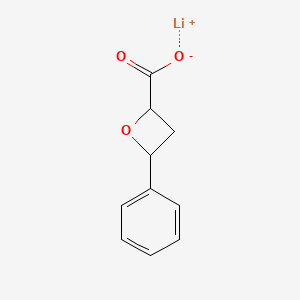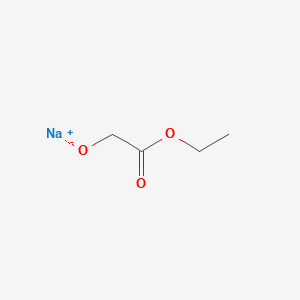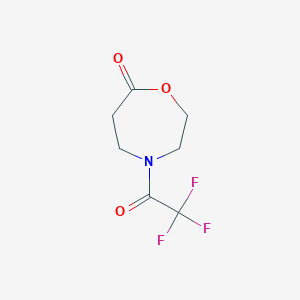
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylsulfanyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation .
Comparaison Avec Des Composés Similaires
6-Fluoro-2-methylquinoline: Shares the fluorine substitution but differs in the core structure.
6-Fluoro-2-(methylsulfanyl)phenylboronic acid: Similar functional groups but different core structure.
Fluoroquinolines: Known for their antibacterial activity, these compounds share the fluorine substitution but have different core structures.
Uniqueness: 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both fluorine and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
401567-35-9 |
|---|---|
Formule moléculaire |
C8H6FNS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
6-fluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
Clé InChI |
SKSSHVKYRCKYHL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


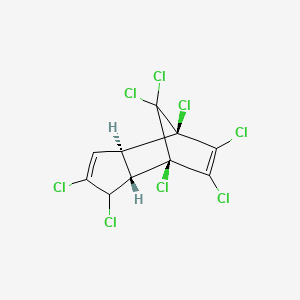
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
